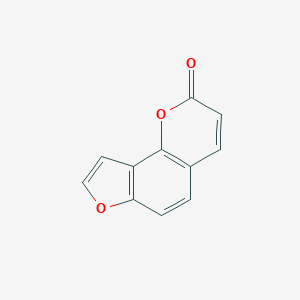

![molecular formula C22H27FO4 B190667 (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-氟-11-羟基-10,13,16-三甲基-3-氧代-6,7,8,11,12,14,15,16-八氢环戊并[a]菲-17-亚甲基]-2-羟基乙醛 CAS No. 52647-07-1](/img/structure/B190667.png)

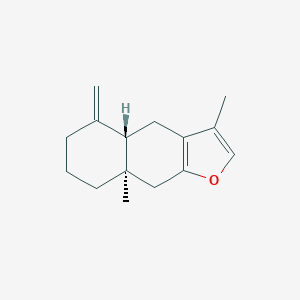

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-氟-11-羟基-10,13,16-三甲基-3-氧代-6,7,8,11,12,14,15,16-八氢环戊并[a]菲-17-亚甲基]-2-羟基乙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

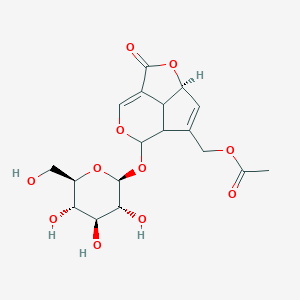

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a useful research compound. Its molecular formula is C22H27FO4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎应用

倍他米松烯醇醛E-异构体已被证明具有抗炎作用。 它是一种植物来源的天然产物,从白桦树根中分离出来,被认为是倍他米松生物合成中的主要代谢产物 .

药物标准

该化合物用于离子交换色谱 (IC) 应用中仪器校准的药物标准。 IC 是一种用于分离和定量水性样品中阴离子和阳离子的分析技术 .

降解和代谢研究

烯醇醛,如倍他米松烯醇醛E-异构体,是一组在其D环上含有1,3-二羟基丙酮侧链的皮质类固醇的关键降解和代谢中间体。 这些皮质类固醇通过酸催化的β-消除反应形成烯醇醛 .

作用机制

Target of Action

Betamethasone enol aldehyde E-isomer, like other corticosteroids, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

The compound interacts with its targets by binding to the glucocorticoid receptors, which results in the modulation of gene transcription . This interaction leads to changes in the production of various proteins, including those involved in inflammatory responses .

Biochemical Pathways

The formation of enol aldehydes, such as Betamethasone enol aldehyde E-isomer, from corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement . Enol aldehydes could also be formed directly from the corresponding 17,21-diesters of these corticosteroids but only under alkaline condition .

Result of Action

The molecular and cellular effects of Betamethasone enol aldehyde E-isomer’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors, it modulates the immune response and reduces inflammation .

Action Environment

The formation of Betamethasone enol aldehyde E-isomer is influenced by environmental conditions such as pH. It can be formed under both acidic and alkaline conditions . The ratios of the e- and z-isomers of the enol aldehyde were different in each case . The formation of enol aldehyde is greatly favored in an aprotic environment .

属性

IUPAC Name |

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-OHKLHEPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52647-07-1 |

Source

|

| Record name | Betamethazone enol aldehyde E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

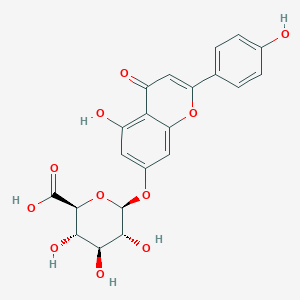

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)

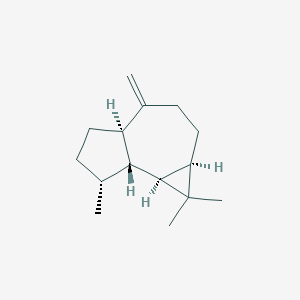

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)